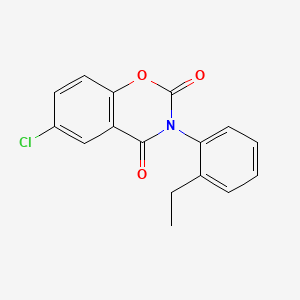

6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

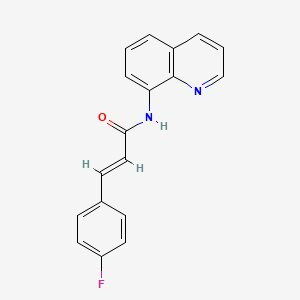

The synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds involves melting 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives with tetraphosphorus decasulfide, showing in vitro activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. This method demonstrates a pathway to improving activity against specific pathogens by modifying the oxo group at position 4 to a thioxo group, revealing insights into structure-activity relationships (Waisser et al., 2000).

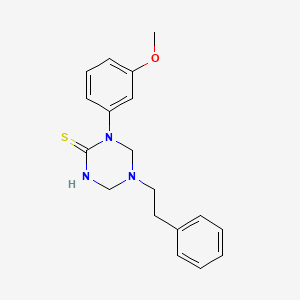

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 1,4-piperazine-2,5-diones and their polymorphic crystalline forms, have provided insights into the hydrogen-bonding networks and solution aggregation behaviors of these compounds. Studies using X-ray crystallography and spectroscopic techniques help in understanding the association constants and structural dynamics in solution (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives include transformations that highlight the compound's reactivity. For instance, reactions of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones under phase-transfer catalytic conditions with amides and thioamides yield a range of products, demonstrating the synthetic utility and versatility of these compounds in generating heterocyclic structures (Singh et al., 1992).

Physical Properties Analysis

The physical properties, including polymorphism and crystalline behavior of related heterocyclic compounds, have been extensively studied. These investigations offer valuable data on the solubility, melting points, and stability of these compounds, which are crucial for their potential application in various fields. The crystal structures, as determined by X-ray diffraction, provide insights into the arrangement and intermolecular interactions that define their physical properties.

Chemical Properties Analysis

The chemical properties of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione derivatives are influenced by their molecular structure. Studies focusing on the antimycobacterial activity of these compounds have shown that the presence of halogenated and alkyl substituents significantly affects their bioactivity. Structure-activity relationship analyses reveal that modifications on the benzoxazine ring and the phenyl group can lead to compounds with enhanced antimycobacterial properties, highlighting the importance of chemical modifications in optimizing biological activity (Waisser et al., 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPDEUAVKOQPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)

![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)

![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)

![1-[4-(dimethylamino)benzyl]-4-piperidinol](/img/structure/B5630705.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)

![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)

![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)